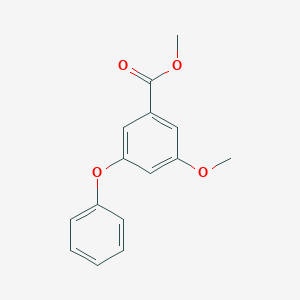
Methyl 3-methoxy-5-phenoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methoxy-5-phenoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a methoxy group at the 3-position and a phenoxy group at the 5-position on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxy-5-phenoxybenzoate typically involves the esterification of 3-methoxy-5-phenoxybenzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For instance, the preparation of 3-methoxy-5-phenoxybenzoic acid can be achieved through electrophilic aromatic substitution reactions, followed by esterification to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methoxy-5-phenoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-methoxy-5-phenoxybenzoic acid, while reduction of the ester group can produce 3-methoxy-5-phenoxybenzyl alcohol .
Scientific Research Applications
Methyl 3-methoxy-5-phenoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-5-phenoxybenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Methyl benzoate: Similar structure but lacks the methoxy and phenoxy groups.
Ethyl 3-methoxy-5-phenoxybenzoate: Similar structure with an ethyl ester instead of a methyl ester.
3-Methoxybenzoic acid: Lacks the phenoxy group and ester functionality.
Uniqueness: Methyl 3-methoxy-5-phenoxybenzoate is unique due to the presence of both methoxy and phenoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in synthesis and research .
Properties
CAS No. |
116414-71-2 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 3-methoxy-5-phenoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-17-13-8-11(15(16)18-2)9-14(10-13)19-12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
BRNCHIOUVFBRTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















